3-(3-Aminophenyl)propan-1-ol hydrochloride
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Overview
Description
3-(3-Aminophenyl)propan-1-ol hydrochloride is an organic compound with the molecular formula C9H13NO·HCl It is a derivative of 3-(3-aminophenyl)propan-1-ol, where the hydrochloride group is added to enhance its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminophenyl)propan-1-ol hydrochloride typically involves the reduction of 3-(3-nitrophenyl)propan-1-ol. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as sodium borohydride. The resulting 3-(3-aminophenyl)propan-1-ol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process typically includes:
- Nitration of a suitable precursor to form 3-(3-nitrophenyl)propan-1-ol.
- Reduction of the nitro group to an amino group.
- Conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Aminophenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
- Oxidation
Properties
Molecular Formula |
C9H14ClNO |
---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
3-(3-aminophenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c10-9-5-1-3-8(7-9)4-2-6-11;/h1,3,5,7,11H,2,4,6,10H2;1H |
InChI Key |
YHXJQCPGZVUUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCCO.Cl |
Origin of Product |
United States |
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